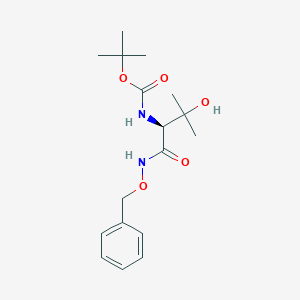

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related silyl carbamates, such as the N-tert-butyldimethylsilyloxycarbonyl group from N-tert-butoxycarbonyl and N-benzyloxycarbonyl, involves treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2. This method showcases the chemoselective transformation potential of amino protecting groups through silyl carbamate intermediates (Sakaitani & Ohfune, 1990). Another approach involves enantioselective synthesis using iodolactamization, highlighting its utility in creating essential intermediates for pharmaceutical agents (Campbell et al., 2009).

Molecular Structure Analysis

Carbamate derivatives exhibit varied molecular structures that significantly influence their reactivity and interaction. The analysis of molecular structures, especially through X-ray crystallography, offers insight into their conformation, intermolecular interactions, and potential for hydrogen bonding, crucial for understanding their behavior in chemical reactions and as part of larger molecular assemblies (Howie et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of (S)-tert-butyl carbamates involves a range of reactions, including aminohydroxylation and Mannich reactions. These reactions are pivotal for creating asymmetric centers and introducing functional groups, essential for synthesizing complex organic molecules. The efficient use of carbamate derivatives in kinetic resolutions and asymmetric syntheses underpins their value in organic synthesis, enabling the preparation of enantioenriched compounds with high stereoselectivity (Aye et al., 2008).

Aplicaciones Científicas De Investigación

-

Amine-functionalized metal–organic frameworks (MOFs)

- Application : Amine-functionalized MOFs have attracted much attention mainly for CO2 capture .

- Method : Besides the most widely used in situ synthesis method, post-modification and physical impregnation methods are developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .

- Results : On the basis of the similar mechanism, amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .

-

Synthesis of Peptides and Their Mimetics and Conjugates

- Application : N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates .

- Method : The synthesis of peptides and proteins is of great importance to the understanding of biological functions . Many of these drawbacks can be improved by the derivatization of the biomolecules .

- Results : Due to the absence of a synthesis method of the title compound in the literature, we wish to report on the synthesis method and properties of benzyl {2- [ (2- (1H-benzo [d] [1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate .

-

Synthesis of Allylic α-Aminoboronic Esters

- Application : The synthesis of allylic α-aminoboronic esters is an important process in organic chemistry .

- Method : The synthesis involves a [3,3]-sigmatropic cyanate–isocyanate rearrangement of racemic carbamate . Dehydration of the carbamate with triphenylphosphine, carbon tetrabromide and triethylamine gives a cyanate, which undergoes [3,3]-sigmatropic rearrangement at room temperature .

- Results : The result of this process is the formation of allylic α-aminoboronic esters .

-

Synthesis of N-(Protected α-aminoacyl)benzotriazoles

- Application : N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates .

- Method : The synthesis involves the reaction of 2-{2-[((benzyloxy)carbonyl)amino]acetamido}acetic acid and benzotriazole .

- Results : The result of this process is the formation of a new benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate .

-

Synthesis of β-Lactam Antibiotics

- Application : β-Lactam antibiotics, such as penicillins and cephalosporins, are among the most widely used antibiotics. They contain a β-lactam ring in their molecular structure .

- Method : The synthesis of β-lactam antibiotics often involves the reaction of a carbamate with a suitable precursor to form the β-lactam ring .

- Results : The result of this process is the formation of a new β-lactam antibiotic .

Safety And Hazards

The safety data sheet for a related compound, Ammonium carbamate, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates . Therefore, much effort has been expended on the design and synthesis of selective, high-affinity ligands by replacing portions of peptides with nonpeptide structures to obtain peptide derivatives .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDWRNZTWXJRST-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548497 | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate | |

CAS RN |

102507-19-7 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-2-methyl-1-[[(phenylmethoxy)amino]carbonyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102507-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

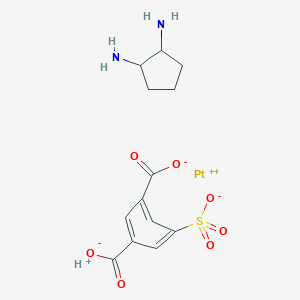

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

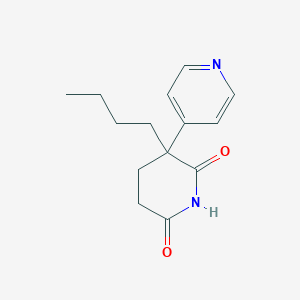

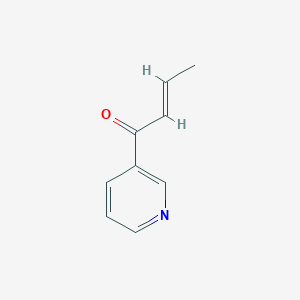

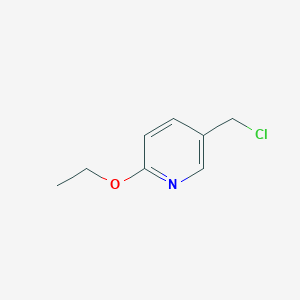

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)